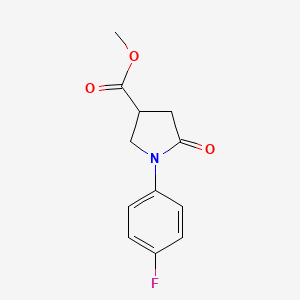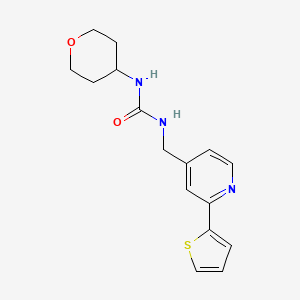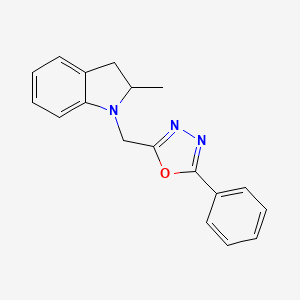![molecular formula C38H24F12N4S3 B2522256 N,N'-(R)-[1,1'-联萘]-2,2'-二基双[N'-[3,5-双(三氟甲基)苯基]硫脲] CAS No. 914497-25-9](/img/structure/B2522256.png)
N,N'-(R)-[1,1'-联萘]-2,2'-二基双[N'-[3,5-双(三氟甲基)苯基]硫脲]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a useful research compound. Its molecular formula is C38H24F12N4S3 and its molecular weight is 860.8. The purity is usually 95%.
BenchChem offers high-quality N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学和配位性质
硫脲,包括与 N,N'-(R)-[1,1'-联萘]-2,2'-二基双[N'-[3,5-双(三氟甲基)苯基]硫脲] 相似的化合物,在配位化学中表现出显著的多功能性。它们作为过渡金属配体的能力使它们在开发具有从催化到材料科学的潜在应用的新型配位络合物方面具有价值。具体来说,硫脲中的氮取代基会影响分子内和分子间氢键相互作用,这对于它们的配位性质至关重要。这一方面开辟了探索该化合物在形成具有独特结构和功能性质的过渡金属配合物中的作用的研究途径 (Saeed, Flörke, & Erben, 2014)。
催化
该化合物的结构框架表明在催化应用中具有潜在的用途,特别是在非酶动力学拆选中。此类过程在不对称合成中至关重要,为从外消旋混合物中获得对映纯化合物提供了一条途径。利用与 N,N'-(R)-[1,1'-联萘]-2,2'-二基双[N'-[3,5-双(三氟甲基)苯基]硫脲] 相似的结构开发手性催化剂可以显着提高这些催化反应的效率和选择性,为绿色化学和可持续工业过程的进步做出贡献 (Pellissier, 2011)。
传感和检测
硫脲的固有特性,包括与所讨论化合物在结构上相关的特性,使其成为开发化学传感器的优秀候选者。这些传感器可以高灵敏度和选择性检测各种环境污染物和生物分析物。基于硫脲的化学传感器研究强调了该化合物在环境监测、医疗保健和农业技术中的潜在应用,为未来的有机传感器设计提供了关键见解 (Al-Saidi & Khan, 2022)。
材料科学
在材料科学中,与 N,N'-(R)-[1,1'-联萘]-2,2'-二基双[N'-[3,5-双(三氟甲基)苯基]硫脲] 相似的化合物可以促进具有理想光学和电子性质的新型材料的开发。例如,将它们掺入塑料闪烁体或作为有机发光二极管 (OLED) 中的组件展示了该化合物的多功能性以及在为技术和研究应用创造先进材料方面的潜力 (Salimgareeva & Kolesov, 2005)。
作用机制
Target of Action
The primary targets of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] are substrates in organic chemistry reactions . This compound is used as an organocatalyst, which means it facilitates organic reactions without being consumed in the process .
Mode of Action
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] activates substrates and stabilizes partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
The compound plays a crucial role in promoting organic transformations . It is extensively used in the development of hydrogen-bond organocatalysts . The 3,5-bis(trifluoromethyl)phenyl motif of the compound is ubiquitously used in hydrogen-bond catalysts .
Result of Action
The result of the action of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is the promotion of organic transformations . It has played a very important role in the development of hydrogen-bond organocatalysts .
安全和危害
未来方向
Over the last decade, the use of thiourea derivatives as organocatalysts in organic chemistry has increased rapidly . This compound, developed by Schreiner’s group, has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This suggests that the compound and its derivatives have a promising future in the field of organic chemistry.
生化分析
Biochemical Properties
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] plays a significant role in biochemical reactions, primarily as an organocatalyst. It is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states through explicit double hydrogen bonding . This compound interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it has been observed to interact with hydrogen bonding catalysts, enhancing their efficiency in promoting organic transformations .
Cellular Effects
The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with substrates, stabilizing transition states and facilitating catalytic reactions . The compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects have been observed, including disruptions in cellular homeostasis and potential organ toxicity . Threshold effects are critical in determining the safe and effective dosage range for experimental applications.
Metabolic Pathways
N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its broader biochemical implications and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h1-18H,(H2,51,53,55)(H2,52,54,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQSDHNLKLWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22F12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)


![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)

![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)
![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
